molecular formula C20H24ClN3O3S B500337 N-(5-chloro-2-methylphenyl)-2-(4-tosylpiperazin-1-yl)acetamide CAS No. 832728-37-7

N-(5-chloro-2-methylphenyl)-2-(4-tosylpiperazin-1-yl)acetamide

Cat. No. B500337
CAS RN: 832728-37-7
M. Wt: 421.9g/mol
InChI Key: PQLCPIHFIZCBHS-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(4-tosylpiperazin-1-yl)acetamide, commonly known as CTAP, is a compound that has been extensively studied for its potential use as a research tool in the field of neuroscience. CTAP is a selective antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in the regulation of pain, reward, and addiction.

Mechanism of Action

CTAP acts as a competitive antagonist of the μ-opioid receptor. It binds to the receptor and blocks the binding of endogenous opioids, such as endorphins, enkephalins, and dynorphins. This blockade of the μ-opioid receptor leads to a decrease in the activation of downstream signaling pathways, which results in a reduction of the physiological and behavioral effects of opioids.
Biochemical and Physiological Effects:
CTAP has been shown to have a number of biochemical and physiological effects. In animal studies, CTAP has been shown to reduce the analgesic effects of opioids, decrease the rewarding effects of drugs of abuse, and reduce the development of tolerance and dependence to opioids. CTAP has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CTAP in lab experiments is its high selectivity for the μ-opioid receptor. This allows researchers to study the specific role of this receptor in various physiological and pathological processes. However, one limitation of using CTAP is its relatively low potency compared to other opioid antagonists. This can make it difficult to achieve complete blockade of the μ-opioid receptor in some experiments.

Future Directions

There are a number of future directions for research involving CTAP. One area of interest is the role of the μ-opioid receptor in the development of addiction and the potential use of CTAP as a treatment for addiction. Another area of interest is the use of CTAP in the study of pain and the development of new analgesics that target the μ-opioid receptor. Finally, there is also interest in the development of new and more potent opioid antagonists that could be used in place of CTAP in some experiments.

Synthesis Methods

The synthesis of CTAP involves the reaction of 5-chloro-2-methylphenylacetic acid with piperazine and tosyl chloride. The resulting tosylpiperazine is then reacted with N-chlorosuccinimide to form the final product, CTAP. The overall yield of this synthesis method is reported to be around 50%.

Scientific Research Applications

CTAP has been widely used as a research tool to study the μ-opioid receptor and its role in pain, reward, and addiction. CTAP has been shown to be a highly selective antagonist of the μ-opioid receptor, with little or no activity at other opioid receptors. This selectivity has made CTAP a valuable tool for studying the specific role of the μ-opioid receptor in various physiological and pathological processes.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3S/c1-15-3-7-18(8-4-15)28(26,27)24-11-9-23(10-12-24)14-20(25)22-19-13-17(21)6-5-16(19)2/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLCPIHFIZCBHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-2-(4-tosylpiperazin-1-yl)acetamide

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